Cas no 71556-64-4 (Ethyl 1-benzhydrylazetidine-2-carboxylate)
Ethyl 1-benzhydrylazetidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-benzhydrylazetidine-2-carboxylate
- 2-Azetidinecarboxylic acid, 1-(diphenylmethyl)-, ethyl ester
- 1-benzhydrylazetidine-2-carboxylic acid ethyl ester
- B-1702
- ethyl 1-(diphenylmethyl)azetidine-2-carboxylate
- Ethyl 1-benzhydryl-2-azetidinecarboxylate
- ethyl 1-benzhydryl-2-azetidinyl carboxylate
- N-Benzhydryl-2-carbethoxyazetidine
- N-benzhydryl-2-carboethoxyazetidine
- 1-(Diphenylmethyl)-2-azetidinecarboxylic acid ethyl ester
- DTXSID70344529
- Ethyl 1-benzhydryl-2-azetidinecarboxylate #
- SB51780
- 1-Benzhydryl-azetidine-2-carboxylic acid, ethyl ester
- SCHEMBL5785042
- 71556-64-4
- ETHYL1-BENZHYDRYLAZETIDINE-2-CARBOXYLATE
- A837243
-
- Inchi: 1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
- InChI Key: XUPWBUFVHLNUNE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCN1C(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 295.15700
- Monoisotopic Mass: 295.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.143
- Boiling Point: 380 ºC
- Flash Point: 123 ºC
- PSA: 29.54000
- LogP: 3.35130
Ethyl 1-benzhydrylazetidine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-benzhydrylazetidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200183-1g |
ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95% | 1g |
$659 | 2021-06-09 | |
| Chemenu | CM200183-1g |
ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95% | 1g |
$695 | 2024-07-24 | |
| Alichem | A019143981-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95% | 1g |
$619.12 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741294-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 98% | 1g |
¥4053.00 | 2024-05-02 | |
| Ambeed | A604284-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95+% | 1g |
$579.0 | 2025-04-17 | |
| Crysdot LLC | CD11068096-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95+% | 1g |
$698 | 2024-07-18 |
Ethyl 1-benzhydrylazetidine-2-carboxylate Suppliers
Ethyl 1-benzhydrylazetidine-2-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Ethyl 1-benzhydrylazetidine-2-carboxylate
Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS No. 71556-64-4): An Overview and Recent Developments
Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS No. 71556-64-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of ethyl 1-benzhydrylazetidine-2-carboxylate consists of an azetidine ring, a benzhydryl group, and an ethyl ester moiety. The azetidine ring, a four-membered heterocyclic compound, imparts unique chemical and biological properties to the molecule. The benzhydryl group, derived from two phenyl rings, adds steric bulk and hydrophobicity, which can influence the compound's interactions with biological targets. The ethyl ester moiety provides a functional group that can be readily modified for further derivatization or prodrug design.
Recent studies have highlighted the importance of ethyl 1-benzhydrylazetidine-2-carboxylate in the development of new drugs targeting various diseases. One notable area of research is its potential as a scaffold for the design of inhibitors targeting specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ethyl 1-benzhydrylazetidine-2-carboxylate exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative disorders.
In another significant development, researchers at the University of California, San Francisco, reported that certain derivatives of ethyl 1-benzhydrylazetidine-2-carboxylate showed promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The study, published in the Journal of Virology, suggested that these compounds could serve as lead candidates for the development of broad-spectrum antiviral agents.
The pharmacological properties of ethyl 1-benzhydrylazetidine-2-carboxylate have also been explored in preclinical studies. A study conducted by a team at Harvard Medical School investigated the pharmacokinetics and pharmacodynamics of this compound in animal models. The results indicated that ethyl 1-benzhydrylazetidine-2-carboxylate exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further clinical evaluation.
The synthetic routes to prepare ethyl 1-benzhydrylazetidine-2-carboxylate have been well-documented in the literature. One common method involves the reaction of benzhydrol with azetidine-2-carboxylic acid followed by esterification with ethanol. This multi-step synthesis process allows for the introduction of various substituents on the azetidine ring and benzhydryl group, enabling the creation of a diverse library of compounds for biological screening.
In addition to its potential as a therapeutic agent, ethyl 1-benzhydrylazetidine-2-carboxylate has also found applications in chemical biology research. Its unique structural features make it an ideal probe for studying protein-protein interactions and other biological processes. For example, researchers at the Max Planck Institute used derivatives of this compound to investigate the binding interactions between specific proteins involved in cell signaling pathways.
The safety profile of ethyl 1-benzhydrylazetidine-2-carboxylate has been evaluated in several studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity (NCE), ongoing safety monitoring is essential to ensure its long-term safety and efficacy.
In conclusion, Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS No. 71556-64-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and derivatives of this compound, highlighting its importance in modern drug discovery efforts.
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